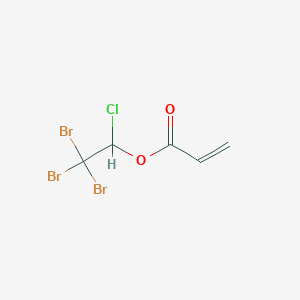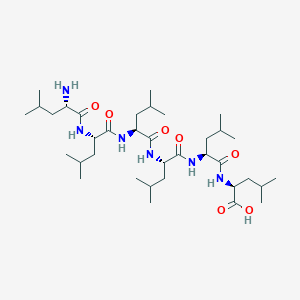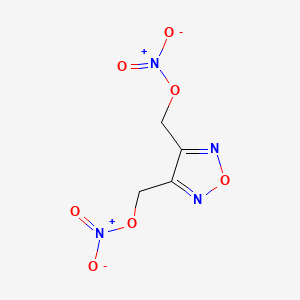
4,5-Furazandimethanol dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Furazandimethanol dinitrate is an organic compound with the molecular formula C₄H₄N₄O₇ and a molecular weight of 220.0972 g/mol This compound is characterized by the presence of two nitrate groups attached to a furazan ring, making it a dinitrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Furazandimethanol dinitrate typically involves the nitration of 4,5-furazandimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is essential to prevent decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature range .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Furazandimethanol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate groups to amino groups.
Substitution: Nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Nitro derivatives of 4,5-furazandimethanol.
Reduction: Amino derivatives of 4,5-furazandimethanol.
Substitution: Various substituted furazan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Furazandimethanol dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s nitrate groups make it a potential candidate for studying nitric oxide release and its biological effects.
Medicine: Research is ongoing to explore its potential as a vasodilator due to its nitrate content.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 4,5-Furazandimethanol dinitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells by increasing the levels of cyclic guanosine monophosphate (cGMP). This process involves the activation of guanylate cyclase, leading to the relaxation of smooth muscle fibers and subsequent vasodilation .
Vergleich Mit ähnlichen Verbindungen
Nitroglycerin: Another nitrate ester used as a vasodilator.
Isosorbide dinitrate: A nitrate compound with similar vasodilatory effects.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness: 4,5-Furazandimethanol dinitrate is unique due to its furazan ring structure, which imparts distinct chemical properties compared to other nitrate esters.
Eigenschaften
CAS-Nummer |
57449-43-1 |
|---|---|
Molekularformel |
C4H4N4O7 |
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
[4-(nitrooxymethyl)-1,2,5-oxadiazol-3-yl]methyl nitrate |
InChI |
InChI=1S/C4H4N4O7/c9-7(10)13-1-3-4(6-15-5-3)2-14-8(11)12/h1-2H2 |
InChI-Schlüssel |
FELQBVPTAWJQAO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NON=C1CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
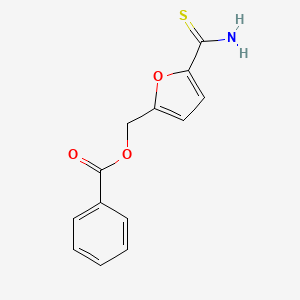
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)
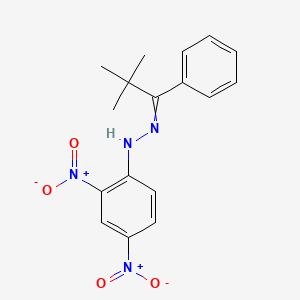
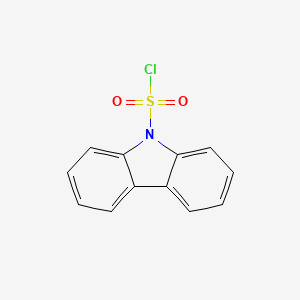
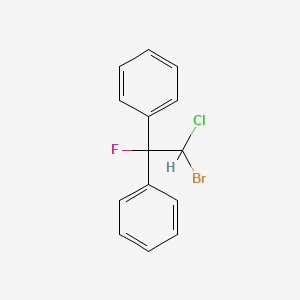
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
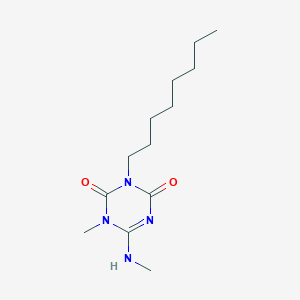
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
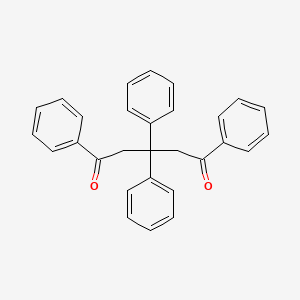

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
